
1,1'-Biphenyl, 4-(ethoxymethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-Biphenyl, 4-(ethoxymethyl)- is an organic compound with the molecular formula C15H16O and a molecular weight of 212.28694. It is a derivative of biphenyl, where one of the phenyl rings is substituted with an ethoxymethyl group at the para position. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,1’-Biphenyl, 4-(ethoxymethyl)- can be synthesized through several methods. One common approach involves the reaction of 4-bromomethylbiphenyl with ethanol in the presence of a base such as sodium ethoxide. The reaction proceeds via nucleophilic substitution, where the bromine atom is replaced by the ethoxymethyl group.
Industrial Production Methods
In industrial settings, the production of 1,1’-Biphenyl, 4-(ethoxymethyl)- typically involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-Biphenyl, 4-(ethoxymethyl)- undergoes various chemical reactions, including:
Oxidation: The ethoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: The ethoxymethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium ethoxide or potassium tert-butoxide are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted biphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
1,1’-Biphenyl, 4-(ethoxymethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Wirkmechanismus
The mechanism of action of 1,1’-Biphenyl, 4-(ethoxymethyl)- depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
1,1’-Biphenyl, 4-(ethoxymethyl)- can be compared with other biphenyl derivatives, such as:
1,1’-Biphenyl, 4-methyl-: Similar structure but with a methyl group instead of an ethoxymethyl group.
1,1’-Biphenyl, 4-ethyl-: Contains an ethyl group instead of an ethoxymethyl group.
1,1’-Biphenyl, 4-methoxymethyl-: Features a methoxymethyl group instead of an ethoxymethyl group.
The uniqueness of 1,1’-Biphenyl, 4-(ethoxymethyl)- lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for various specialized applications.
Eigenschaften
CAS-Nummer |
192128-56-6 |
|---|---|
Molekularformel |
C15H16O |
Molekulargewicht |
212.29 g/mol |
IUPAC-Name |
1-(ethoxymethyl)-4-phenylbenzene |
InChI |
InChI=1S/C15H16O/c1-2-16-12-13-8-10-15(11-9-13)14-6-4-3-5-7-14/h3-11H,2,12H2,1H3 |
InChI-Schlüssel |
AFJNOHQSQSKZAH-UHFFFAOYSA-N |
Kanonische SMILES |
CCOCC1=CC=C(C=C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


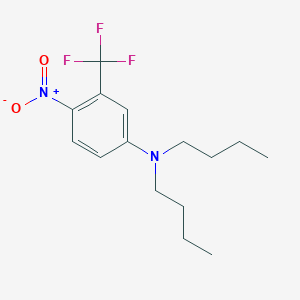
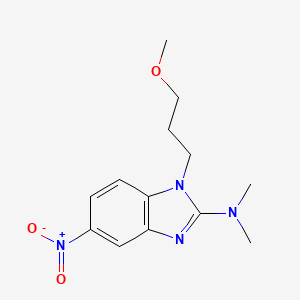
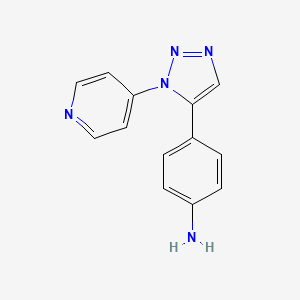
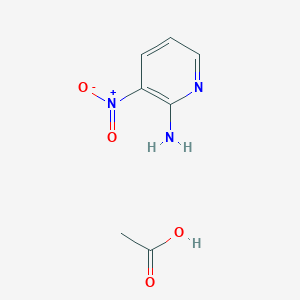
![[2-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)ethenyl](trimethoxy)silane](/img/structure/B12551440.png)
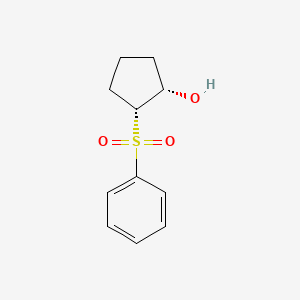
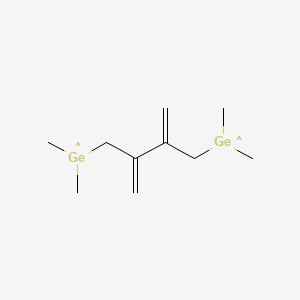
![Silane, [6-(2-iodo-5-methoxy-4-methylphenyl)-2-hexynyl]trimethyl-](/img/structure/B12551465.png)

![1-{2-[(3-Phenylprop-2-en-1-yl)oxy]phenyl}ethan-1-one](/img/structure/B12551480.png)
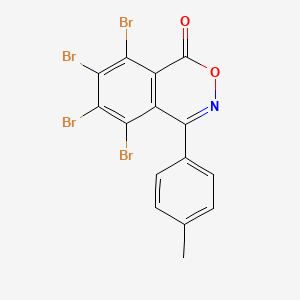
![4-(2-{4-[(3,3-Dichloroprop-2-en-1-yl)oxy]phenyl}propan-2-yl)phenol](/img/structure/B12551501.png)
![5-Iodo-1-[(4-methoxyphenyl)methyl]-1h-tetrazole](/img/structure/B12551508.png)
![Cyclobuta[B]furo[2,3-D]pyridine](/img/structure/B12551510.png)
